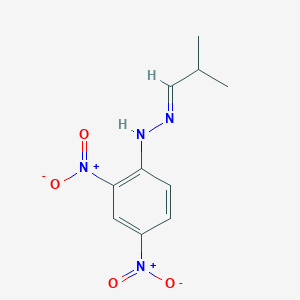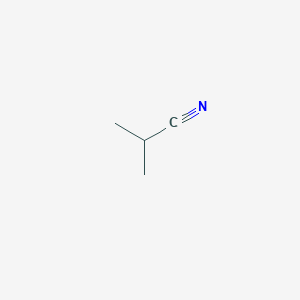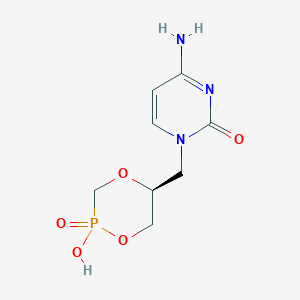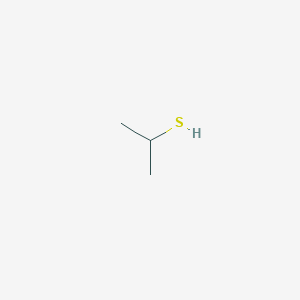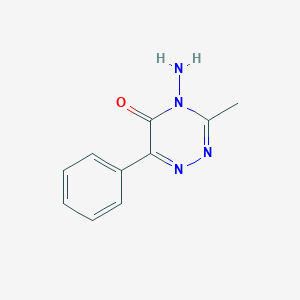
Metamitron
Overview
Description
Metamitron is an organic compound widely used as a selective herbicide, particularly in sugar beet cultivation. It belongs to the triazinone class of herbicides and is known for its ability to control a broad spectrum of weeds, including both grass and broad-leaved species. This compound is highly soluble in water and moderately persistent in soil and aquatic systems. It was first introduced in 1975 and has since been used extensively in various agricultural practices .
Mechanism of Action
Target of Action
Metamitron primarily targets the Photosystem II (PSII) in the chloroplasts of plants . PSII is a crucial component of the photosynthetic electron transport chain, which plays a vital role in the light-dependent reactions of photosynthesis . This compound inhibits the electron transfer between PSII and Quinone-b within the light reactions of photosynthesis .
Mode of Action
This compound functions as an inhibitor of PSII by binding to serine 264 on the D1 protein . This binding disrupts the normal function of PSII, inhibiting the electron transfer process and thereby disrupting photosynthesis . This disruption of photosynthesis leads to a reduction in the plant’s energy production, affecting its growth and development .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain . By inhibiting PSII, this compound disrupts the flow of electrons through this chain, which in turn affects the light-dependent reactions of photosynthesis . This can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for the light-independent reactions of photosynthesis . Additionally, this compound may interact with photoprotective mechanism-related enzymes in chloroplasts .
Pharmacokinetics
It can be moderately persistent in some soil systems depending on local conditions . This compound may also be persistent in aquatic systems . The metabolism of this compound in plants has been investigated, and it has been suggested that the residue definition for enforcement can be proposed as this compound for roots and fruits and leafy vegetables .
Result of Action
The primary molecular effect of this compound’s action is the disruption of the photosynthetic electron transport chain, leading to a reduction in the plant’s energy production . On a cellular level, this can lead to a decrease in the plant’s growth and development . In apple trees, for example, the presence of this compound affects the energetic status of the plant, attenuating the kinetics of the photoprotective mechanism’s sub-processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, relative humidity may influence the thinning efficacy of this compound . Additionally, the persistence of this compound in the environment can be influenced by factors such as temperature and soil moisture . It’s also worth noting that this compound’s absorption by leaves was found to be greater in areas with higher natural relative humidity levels .
Biochemical Analysis
Biochemical Properties
Metamitron acts as an inhibitor of photosystem II, a crucial part of the photosynthesis process in plants . It interacts with the D1 protein, binding to serine 264 . This interaction disrupts the normal function of photosystem II, leading to a reduction in the photosynthetic capacity of plants .
Cellular Effects
This compound has been found to reduce the photosynthetic capacity of trees, acting as a fruit thinner in apple trees . It influences cell function by reducing the energy available for cellular processes, leading to a decrease in fruit production . The presence of this compound affects the energetic status of the cells, attenuating the kinetics of the photoprotective mechanism’s sub-processes .
Molecular Mechanism
This compound functions as an inhibitor of photosystem II by binding to serine 264 on the D1 protein . This binding inhibits the electron transfer between Photosystem II and Quinone-b within light reactions of photosynthesis . It’s suggested that this compound inadvertently interacts with photoprotective mechanism-related enzymes in chloroplasts of apple tree leaves .
Temporal Effects in Laboratory Settings
This compound exhibits low to moderate persistence in soil systems depending on local conditions . It may also be persistent in aquatic systems . The degradation half-life of this compound in soil ranges from less than 5 weeks to more than 14 weeks depending on the soil type and environmental conditions .
Metabolic Pathways
The first published biodegradation pathway for this compound is carried out by the Chloridazon-degradating bacteria, Rhodococcus sp. 0246b, and involves degradation of the phenyl ring . This compound is transformed into 2-(3-hydrazinyl-2-ethyl)-hydrazono-2-phenylacetic acid by triazinone ring cleavage and further mineralization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metamitron can be synthesized through a multi-step process involving the following key reactions:
First Step: Ethyl benzoylformate reacts with acethydrazide in the presence of an alcohol solvent and ethylene diamine tetraacetic acid.
Second Step: The reaction mixture from the first step is treated with hydrazine hydrate.
Third Step: The resulting mixture undergoes a dehydration cyclization reaction in the presence of a water absorbent and a phase transfer catalyst such as tetrabutylammonium bromide or benzyl triethyl ammonium chloride
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is isolated through filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions: Metamitron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the triazine ring structure, affecting the herbicidal activity.
Substitution: Substitution reactions involving the triazine ring can lead to the formation of various derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Metamitron has a wide range of scientific research applications, including:
Agriculture: Used as a herbicide to control weeds in sugar beet and other crops.
Plant Physiology: Studied for its effects on photosynthesis and photoprotective mechanisms in plants.
Environmental Science: Research on its persistence and impact on soil and aquatic ecosystems.
Analytical Chemistry: Used as a reference compound in the development of detection methods for herbicides
Comparison with Similar Compounds
Metamitron is often compared with other triazinone herbicides such as:
Atrazine: Another triazine herbicide with a similar mode of action but different selectivity and persistence.
Hexazinone: Known for its broad-spectrum activity and longer persistence in the environment.
Metribuzin: Used in various crops with a similar mechanism but different application rates and environmental impact
Uniqueness: this compound is unique in its specific application for sugar beet cultivation and its moderate persistence in soil and aquatic systems. Its ability to inhibit Photosystem II with high selectivity makes it an effective herbicide for controlling a wide range of weeds without causing significant harm to the crop .
Properties
IUPAC Name |
4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNQEUWZYOAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C(=O)N1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Record name | METAMITRON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047568 | |
| Record name | Metamitron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-YELLOW CRYSTALS. | |
| Record name | METAMITRON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.17 (slightly soluble) | |
| Record name | METAMITRON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
600 kg/m³ | |
| Record name | METAMITRON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 0.00000086 | |
| Record name | METAMITRON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
41394-05-2 | |
| Record name | Metamitron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41394-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metamitron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041394052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metamitron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAMITRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H69RGO1QO6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METAMITRON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
167 °C | |
| Record name | METAMITRON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1361 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Metamitron?
A1: this compound is a photosystem II (PSII) inhibitor. [, , ] It disrupts the photosynthetic apparatus in susceptible plants by blocking electron transport in PSII, ultimately hindering photosynthesis. [, , ]
Q2: How does this compound's inhibition of photosynthesis affect plants?
A2: By inhibiting PSII, this compound causes a reduction in carbohydrate synthesis. [, ] This carbohydrate deficit ultimately leads to fruit abscission in fruit trees like apples and pears and inhibits growth in susceptible weed species. [, , ]
Q3: Does this compound affect all plant species equally?
A3: No, this compound exhibits selective herbicidal activity. [, , ] Some plants, such as sugar beet (Beta vulgaris L.), possess metabolic pathways that rapidly detoxify this compound, making them tolerant to the herbicide. [, ] Other species, including certain weed species, lack efficient detoxification mechanisms, making them susceptible to this compound’s effects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H10N4O3, and its molecular weight is 234.22 g/mol.
Q5: Is there any available spectroscopic data regarding this compound?
A5: While specific spectroscopic data is not provided in the papers reviewed, research indicates that gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques are commonly employed for this compound analysis. [, , ]
Q6: How does the formulation of this compound impact its degradation in soil?
A6: Studies indicate that the formulation of this compound can influence its persistence in the soil. [] For instance, a tank mixture of this compound with ethofumesate, desmedipham, and phenmedipham exhibited slower degradation than this compound applied alone. []
Q7: Is this compound known for catalytic properties or applications?
A7: this compound is primarily recognized for its herbicidal activity and its use as a plant growth regulator, specifically for fruit thinning. [, , ] There is no evidence from the provided research to suggest catalytic properties or applications.
Q8: How does the structure of this compound relate to its herbicidal activity?
A9: While specific SAR studies weren't detailed in the papers, it's known that the triazinone ring in this compound is crucial for its interaction with the PSII complex. [, ] Modifications to this core structure could alter its binding affinity and thus its herbicidal efficacy.
Q9: How does this compound’s stability in different formulations influence its application?
A10: Studies suggest that formulating this compound as a tank mixture can impact its degradation rate in the soil, potentially influencing its long-term effectiveness. [, ] This highlights the importance of considering formulation stability for optimizing its application and minimizing environmental impact.
Q10: Is there information on SHE regulations regarding this compound?
A11: The provided research focuses primarily on this compound's efficacy and impact on plant physiology. While specific SHE regulations are not discussed, the studies emphasize the importance of responsible application practices, especially when considering its potential for leaching and environmental impact. [, ]
Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?
A12: Studies in goats revealed rapid absorption of this compound after oral administration, with wide distribution in the body. [, ] Deamination emerged as a major metabolic pathway, and excretion occurred primarily through urine and feces. [, ] These findings highlight the importance of understanding this compound's fate in animal systems, particularly in livestock.
Q12: How does the efficacy of this compound vary across different apple cultivars?
A13: Research indicates variations in this compound's effectiveness as a fruit thinner among apple cultivars. [, ] 'Gala' apples exhibited greater sensitivity to this compound, showing effective thinning at lower concentrations compared to 'Golden Delicious' apples. [, ] These differences highlight the importance of cultivar-specific recommendations for optimizing this compound use.
Q13: What are the known mechanisms of this compound resistance in weeds?
A14: A key mechanism of this compound resistance, primarily observed in Chenopodium album, involves a mutation in the psbA gene encoding the D1 protein of PSII. [, , ] This mutation at the Serine 264 position prevents this compound binding, rendering it ineffective. [, , ]
Q14: Does this compound resistance in weeds pose a threat to its continued use?
A15: The emergence of this compound-resistant weeds, particularly C. album, poses a significant challenge to its long-term use in sugar beet production. [, , ] Understanding the mechanisms and spread of resistance is crucial for developing sustainable management strategies and preventing widespread resistance development.
Q15: What are the toxicological implications of this compound use?
A16: Although this compound is generally considered safe for mammals, studies in rats have provided insights into its toxicokinetics, revealing rapid absorption, distribution to various tissues, and primary elimination through feces and urine. [] Further research is crucial to fully understand potential long-term effects and ensure its safe use.
Q16: How does this compound behave in the environment?
A17: this compound's behavior in the environment depends on factors like soil type, moisture, and temperature. [, ] Studies indicate its potential for leaching, particularly in conventional tillage systems. [, ] This highlights the importance of responsible application practices and understanding its environmental fate.
Q17: Does the solubility of this compound vary under different conditions?
A18: Research shows that this compound's sorption to soil is influenced by factors like pH and the presence of electrolytes. [] Understanding its dissolution and sorption dynamics is crucial for predicting its availability and movement in the environment.
Q18: Are there any alternative chemical thinning agents to this compound?
A19: Yes, alternative chemical thinning agents for apple and pear trees include 6-benzyladenine (6-BA) and abscisic acid (ABA). [] These compounds have different modes of action but ultimately aim to achieve similar fruit-thinning results. The choice of thinning agent often depends on cultivar, environmental conditions, and grower preference.
Q19: What research tools have been used to investigate this compound's effects on plants?
A20: Researchers have employed various techniques to study this compound's impact on plants, including chlorophyll fluorescence measurements to assess photosynthetic efficiency, [, , ] gas chromatography-mass spectrometry (GC-MS) to analyze its residues and metabolic products, [, ] and controlled environment chambers to evaluate its efficacy under different conditions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
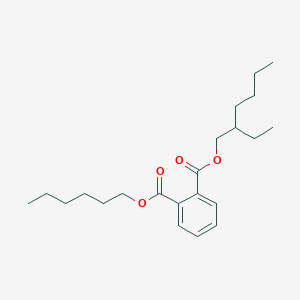
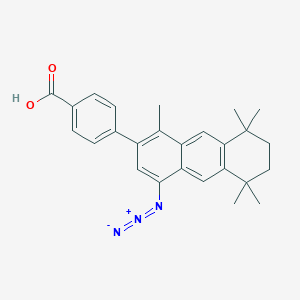
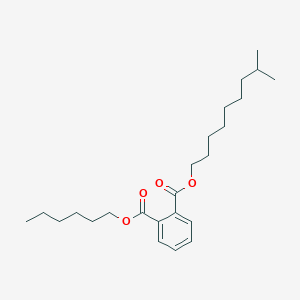

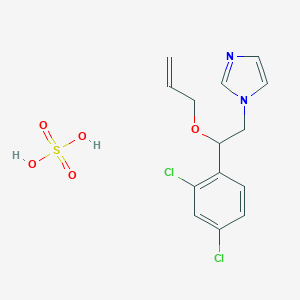
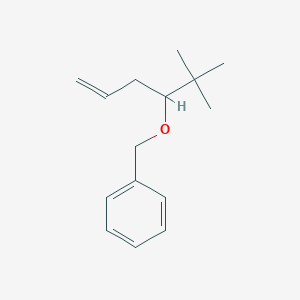

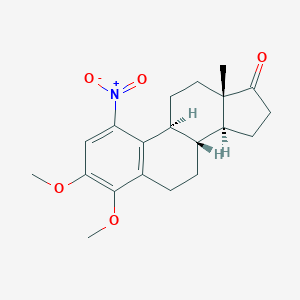

![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
